2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide
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Overview
Description
2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and dimethylsulfamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide typically involves the reaction of 3,4-dichloroaniline with 5-(dimethylsulfamoyl)-2-methylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is unique due to its specific combination of dichlorophenyl and dimethylsulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H18Cl2N2O3S |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-11-4-6-13(25(23,24)21(2)3)10-16(11)20-17(22)9-12-5-7-14(18)15(19)8-12/h4-8,10H,9H2,1-3H3,(H,20,22) |
InChI Key |
WNNFWZQCTPLMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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